

Lu AA33810 stability and solubility for experimental use

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Compound of Interest		
Compound Name:	Lu AA33810	
Cat. No.:	B1662617	Get Quote

Application Notes and Protocols for Lu AA33810

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA33810 is a potent and highly selective antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] It exhibits high affinity for the rat Y5 receptor with a Ki of 1.5 nM and demonstrates over 3300-fold selectivity against the Y1, Y2, and Y4 receptors.[1][2][3] This compound is brain-penetrant and orally active.[4][5] Research has shown that **Lu AA33810** possesses anxiolytic- and antidepressant-like properties in animal models.[4][6][7] These effects are linked to its ability to antagonize NPY-evoked cyclic AMP (cAMP) and calcium mobilization.[4][6][7] Furthermore, its mechanism of action may involve the MAPK/ERK and PI3K signaling pathways and influence the expression of brain-derived neurotrophic factor (BDNF).[8]

This document provides detailed information on the stability and solubility of **Lu AA33810** for experimental use, along with protocols for its preparation and application in both in vitro and in vivo studies.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **Lu AA33810** is provided below.



Property	Value	Reference
Molecular Weight	423.62 g/mol	[3]
Formula	C19H25N3O2S3	[3]
CAS Number	304008-29-5	[3]
Appearance	White to off-white solid	[4]
Purity	≥98%	[3]

Storage of Solid Compound: The solid form of **Lu AA33810** should be stored at room temperature.[3]

Storage of Stock Solutions: Stock solutions of **Lu AA33810** should be stored under the following conditions to ensure stability:

- -80°C: Stable for up to 6 months.[4]
- -20°C: Stable for up to 1 month.[4]

It is recommended to store solutions in sealed containers, protected from moisture.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes for single-use applications.[4]

Solubility Data

The solubility of Lu AA33810 in various solvents is crucial for the design of experiments.



Solvent	Concentration	Comments	Reference
DMSO	Up to 100 mM (42.36 mg/mL)	May require ultrasonic treatment and warming to fully dissolve. It is recommended to use newly opened, non-hygroscopic DMSO for best results.	[3][4]
Aqueous Buffers (e.g., PBS)	Not reported	The solubility of Lu AA33810 in aqueous solutions has not been specified in the available literature. It is expected to be low. Researchers should determine the aqueous solubility for their specific experimental conditions.	

Experimental ProtocolsProtocol 1: Preparation of Lu AA33810 Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of **Lu AA33810** in DMSO.

Materials:

- Lu AA33810 (solid)
- Dimethyl sulfoxide (DMSO), anhydrous/newly opened
- Sterile microcentrifuge tubes or vials



- Vortex mixer
- Ultrasonic bath (optional)
- Warming block or water bath (optional)

Procedure:

- Calculate the required mass of Lu AA33810: Based on the desired concentration and volume of the stock solution, calculate the mass of Lu AA33810 needed. For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 423.62 g/mol = 4.2362 mg
- Weigh Lu AA33810: Carefully weigh the calculated amount of solid Lu AA33810.
- Dissolve in DMSO: Add the appropriate volume of DMSO to the solid Lu AA33810.
- Aid Dissolution:
 - Vortex the solution thoroughly.
 - If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath and/or gently warm it.[4]
- Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of working solutions from a DMSO stock for use in aqueous-based in vitro experiments, such as cell-based assays.

Materials:



- Lu AA33810 DMSO stock solution (from Protocol 1)
- Aqueous buffer or cell culture medium appropriate for the assay (e.g., PBS, DMEM)

Procedure:

- Thaw Stock Solution: Thaw a single-use aliquot of the Lu AA33810 DMSO stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer or medium to achieve the desired final concentration.
 - Important: To avoid precipitation, it is crucial to maintain a low final concentration of DMSO in the working solution (typically ≤0.1%).
 - When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
- Final Concentration: Ensure the final concentration of Lu AA33810 is within its aqueous solubility limit for your specific experimental conditions. It is recommended to perform a solubility test prior to the main experiment.
- Use Immediately: Use the prepared working solutions immediately to avoid potential degradation or precipitation.

Protocol 3: Administration of Lu AA33810 for In Vivo Studies

Lu AA33810 has been administered to rodents through both oral (p.o.) and intraperitoneal (i.p.) routes.[5][6][7]

Materials:

- Lu AA33810 (solid)
- Vehicle (e.g., 0.5% methylcellulose)[5]
- Homogenizer or sonicator



Appropriate gavage needles or syringes for injection

Procedure for Intraperitoneal (i.p.) Administration:

- Vehicle Preparation: Prepare a sterile solution of 0.5% methylcellulose in water.
- Suspension Preparation: Suspend the required amount of Lu AA33810 in the vehicle. For example, for a 10 mg/kg dose in a rat with a volume of 1 mL/kg, a 10 mg/mL suspension is needed.[8]
- Homogenization: Ensure a uniform suspension by using a homogenizer or sonicator.
- Administration: Administer the suspension intraperitoneally to the animal at the desired volume.

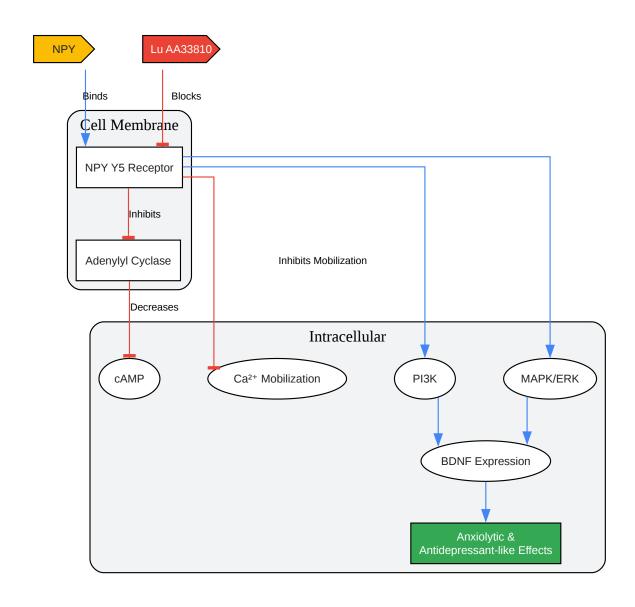
Procedure for Oral (p.o.) Administration:

- Follow the same steps for suspension preparation as for i.p. administration.
- Administer the suspension orally using a gavage needle. Doses ranging from 3-30 mg/kg have been used in rats.[6][7]

Mechanism of Action and Signaling Pathways

Lu AA33810 acts as a selective antagonist at the NPY Y5 receptor, which is a G protein-coupled receptor (GPCR). The Y5 receptor typically couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking the binding of NPY to the Y5 receptor, **Lu AA33810** prevents this signaling cascade.[8] It has been shown to antagonize NPY-induced decreases in cAMP and mobilization of intracellular calcium.[4][6][7] The antidepressant-like effects of **Lu AA33810** have been linked to its influence on the MAPK/ERK and PI3K signaling pathways, as well as the expression of BDNF.[8]





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Caption: Lu AA33810 mechanism of action.

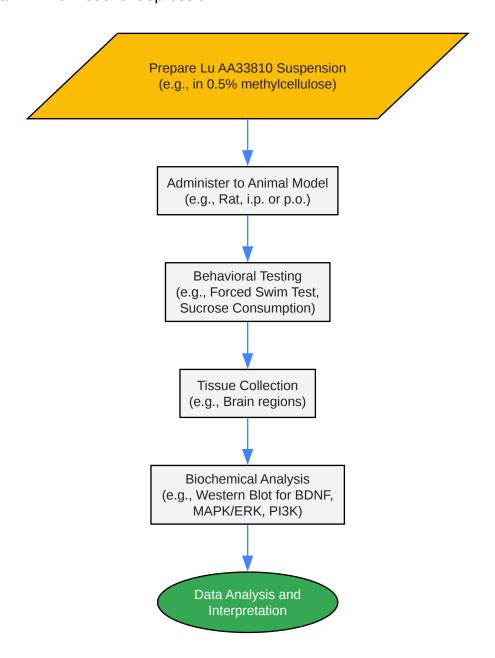
This diagram illustrates how **Lu AA33810** blocks the NPY Y5 receptor, thereby inhibiting downstream signaling pathways, including the reduction of cAMP and calcium mobilization. Its



therapeutic effects are potentially mediated through the PI3K/MAPK/ERK and BDNF pathways.

Experimental Workflow Example

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Lu AA33810** in an in vivo model of depression.



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Caption: In vivo experimental workflow.



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